molecular formula C17H12FN5O2 B2547300 3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide CAS No. 1903722-40-6

3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

Cat. No.: B2547300
CAS No.: 1903722-40-6
M. Wt: 337.314
InChI Key: ACWOCDSHJGJFDU-UHFFFAOYSA-N
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Description

3-Cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a synthetic small molecule featuring a benzotriazinone core linked to a 3-cyanobenzamide group via an ethyl chain. The benzotriazinone scaffold is recognized in medicinal chemistry for its potential biological activities. While the specific profile of this analog is under investigation, related 3,4-dihydro-1,2,4-benzotriazine and benzotriazinone derivatives have been reported as ligands for sigma receptors with nanomolar affinity, suggesting potential for probing cardiovascular, neurodegenerative, and proliferative pathologies . Furthermore, compounds incorporating the 1,2,3-triazine and related heterocyclic structures have demonstrated significant anti-inflammatory properties in microglial cells, reducing LPS-induced production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, potentially through activation of the Nrf2-HO-1 signaling pathway . The structural components of this molecule, including the electron-withdrawing fluoro and cyano substituents, are often employed to fine-tune properties like metabolic stability, membrane permeability, and binding affinity. This compound is presented as a chemical tool for researchers exploring new modulators of enzymatic activity or cellular pathways in fields such as neuroinflammation and oncology. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-cyano-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2/c18-13-4-5-15-14(9-13)17(25)23(22-21-15)7-6-20-16(24)12-3-1-2-11(8-12)10-19/h1-5,8-9H,6-7H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWOCDSHJGJFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the benzotriazinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluoro substituent: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the cyano group: This can be done via nucleophilic substitution reactions.

    Formation of the benzamide linkage: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzene ring and the cyano group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Core Modifications

The target compound shares a benzamide linkage and heterocyclic core with multiple analogs but differs in substituents and core structure. Key comparisons include:

Compound Name Core Structure Substituents Key Structural Differences
3-Cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide (Target) Benzo[d][1,2,3]triazin-4-one 3-Cyano benzamide, 6-fluoro, ethyl linker Triazinone core with cyano group
2-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorophenyl)benzamide (3k) Quinazolin-2,4-dione 6-Fluoro, 4-fluorophenyl benzamide Quinazolinone core; lacks cyano group
N-Ethyl-2-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3m) Quinazolin-2,4-dione Ethyl group on benzamide, 6-fluoro Quinazolinone core; simpler alkyl substitution
TAK-041 (3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide) Quinazolin-4-one Purine-aminoethyl side chain, 5-methyl Complex side chain; purine interaction motif
(S)-2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide (TAK-041) Benzo[d][1,2,3]triazin-4-one Trifluoromethoxyphenyl ethyl group, acetamide linker Triazinone core; lacks cyano group, distinct linker

Key Observations :

  • Substituents: The 3-cyano group in the target compound may enhance electrophilicity and π-stacking interactions compared to halogenated (e.g., 3k’s 4-fluorophenyl ) or alkylated (e.g., 3m’s ethyl ) analogs.
Physicochemical Properties

Melting points and spectroscopic data from highlight trends in stability and solubility:

Compound ID () Melting Point (°C) Substituents Notable Spectral Features (FT-IR/NMR)
3k 262–264 6-Fluoro, 4-fluorophenyl C=O stretch at 1680 cm⁻¹; aromatic protons at δ 7.2–8.1
3m 225–227 6-Fluoro, ethyl Ethyl CH₂ at δ 1.2 (t), NH at δ 10.5
Target (Inferred) N/A 3-Cyano, 6-fluoro, ethyl linker Expected C≡N stretch ~2200 cm⁻¹; triazinone C=O ~1700 cm⁻¹

Analysis :

  • The target’s cyano group may reduce solubility compared to halogenated analogs (e.g., 3k ) due to increased hydrophobicity.
  • Triazinone cores (target, TAK-041 ) likely exhibit higher thermal stability than quinazolinones (e.g., 3m’s lower melting point ).

Biological Activity

3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a cyano group, a fluoro-substituted benzotriazinone moiety, and a benzamide structure, which may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzotriazinone core : Achieved through cyclization reactions with appropriate precursors.
  • Fluorination : Utilizing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Cyano group attachment : Via nucleophilic substitution reactions.
  • Benzamide linkage formation : Using coupling reagents like EDCI or DCC in the presence of a base.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may modulate their activity through binding interactions, although detailed mechanistic studies are still required to elucidate these pathways.

Biological Activities

Research indicates that derivatives of benzotriazine, including this compound, exhibit a range of biological activities:

Anticancer Activity

Studies have shown that benzotriazine derivatives can inhibit cancer cell growth. For instance:

  • IC50 Values : Certain derivatives have demonstrated significant inhibitory effects on cancer cell lines such as HepG2 liver carcinoma. The structure-activity relationship (SAR) indicates that modifications to the benzotriazine core can enhance anticancer properties .

Antimicrobial Properties

Benzotriazine compounds have also been reported to possess antimicrobial activities. The mechanisms may involve the inhibition of essential bacterial enzymes or interference with cellular processes .

Comparative Analysis with Similar Compounds

To understand the biological relevance of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
TirapazamineBenzotriazine coreAnticancer
4-OxobenzotriazinoneBenzotriazine core with oxo groupAntimicrobial
3-HydroxybenzotriazinoneHydroxy substitutionAnticancer

Case Studies and Research Findings

  • Anticancer Efficacy : A study synthesized various benzotriazine derivatives and evaluated their efficacy against HepG2 cells. The most promising candidates exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities of synthesized compounds to target receptors. These studies suggest that structural modifications can lead to enhanced binding and biological activity .

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